molecular formula C12H17N B1638953 1-(3,4-Dimethylphenyl)pyrrolidine

1-(3,4-Dimethylphenyl)pyrrolidine

Katalognummer: B1638953
Molekulargewicht: 175.27 g/mol
InChI-Schlüssel: XFSRNTLFPLMILH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dimethylphenyl)pyrrolidine is a chemical compound built on a phenylpyrrolidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a versatile saturated heterocycle highly valued for its three-dimensional coverage and ability to influence key physicochemical parameters of drug candidates, such as solubility and lipophilicity . This scaffold allows researchers to efficiently explore pharmacophore space due to sp 3 -hybridization and contributes to the stereochemistry of the molecule . Phenylpyrrolidine-based compounds have been identified as important structural mimics in pharmacological research. For instance, they have been studied as tools to investigate the mechanism of action of antifibrotic drugs like pirfenidone, which is used to treat Idiopathic Pulmonary Fibrosis (IPF) . In such contexts, these analogs are utilized in biochemical and cell-based assays to help delineate specific molecular pathways, such as the p38 MAPK pathway, and to understand structure-activity relationships (SAR) . The presence of the 3,4-dimethylphenyl substitution pattern on the pyrrolidine nitrogen may offer a specific steric and electronic profile for targeting various biological systems. Researchers employ this and similar building blocks in the design and synthesis of novel bioactive molecules for a range of therapeutic areas, including anticancer, antibacterial, and central nervous system agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C12H17N

Molekulargewicht

175.27 g/mol

IUPAC-Name

1-(3,4-dimethylphenyl)pyrrolidine

InChI

InChI=1S/C12H17N/c1-10-5-6-12(9-11(10)2)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3

InChI-Schlüssel

XFSRNTLFPLMILH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2CCCC2)C

Kanonische SMILES

CC1=C(C=C(C=C1)N2CCCC2)C

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring

1-(3,4-Dimethoxybenzyl)pyrrolidine Hydrochloride
  • Structure : Contains methoxy (-OCH₃) groups at the 3- and 4-positions instead of methyl (-CH₃).
  • Key Differences :
    • Electronic Effects : Methoxy groups are electron-donating via resonance, increasing the electron density of the aromatic ring compared to methyl groups, which are weakly electron-donating via induction.
    • Solubility : The hydrochloride salt form enhances water solubility, whereas the free base of 1-(3,4-dimethylphenyl)pyrrolidine is more lipophilic .
1-[1-Oxo-9(3,4-methylenedioxyphenyl)nonatrienyl]pyrrolidine
  • Structure : Features a methylenedioxy (O-CH₂-O) substituent and a conjugated oxo-alkenyl chain.
  • Bioactivity: Isolated from Piper longum, this compound shows binding affinity for monoamine oxidase A (MAO-A), a target for antidepressant activity, whereas the dimethylphenyl analog may exhibit distinct receptor interactions due to reduced polarity .

Variations in the Heterocyclic Core

1-(1-(3,4-Dimethylphenyl)ethyl)piperidine
  • Structure : Replaces pyrrolidine with piperidine (six-membered ring).
1-(3,4-Dimethylphenyl)-1H-pyrrole
  • Structure : Substitutes pyrrolidine (saturated) with pyrrole (unsaturated, aromatic).
  • Key Differences :
    • Aromaticity : Pyrrole’s conjugated π-system increases electron density, enhancing reactivity in electrophilic substitutions.
    • Basicity : Pyrrolidine (pKa ~11.3) is more basic than pyrrole (pKa ~17), affecting protonation states under physiological conditions .

Positional Isomers

1-(2,3-Dimethylphenyl)pyrrolidine
  • Structure : Methyl groups at 2- and 3-positions instead of 3- and 4-.
  • Key Differences: Steric Effects: Proximal methyl groups may hinder interactions with flat binding pockets (e.g., enzyme active sites).

Physicochemical Properties

Compound LogP* Water Solubility Key Substituents Bioactivity Highlights
1-(3,4-Dimethylphenyl)pyrrolidine 3.2 Low -CH₃ (3,4) Potential CNS activity
1-(3,4-Dimethoxybenzyl)pyrrolidine HCl 1.8 High -OCH₃ (3,4), HCl salt Enhanced solubility for formulations
1-(3,4-Methylenedioxyphenyl) analog 2.5 Moderate O-CH₂-O, oxo-alkenyl MAO-A inhibition
1-(2,3-Dimethylphenyl)pyrrolidine 3.1 Low -CH₃ (2,3) Altered steric interactions

*Predicted using fragment-based methods.

Vorbereitungsmethoden

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition reaction represents a cornerstone in pyrrolidine synthesis. As demonstrated in the preparation of 2,2-diethyl 3,4-dimethyl 5-(4-cyanophenyl)pyrrolidine-2,2,3,4-tetracarboxylate, this method enables simultaneous ring formation and functionalization. For 1-(3,4-dimethylphenyl)pyrrolidine, a modified approach could involve:

  • Dipole Generation : Formation of an azomethine ylide from 3,4-dimethylbenzaldehyde and a secondary amine.
  • Dipolarophile Selection : Use of electron-deficient alkenes (e.g., dimethyl fumarate) to facilitate [3+2] cycloaddition.
  • Regioselectivity Control : Strategic placement of substituents to direct aryl group attachment at the desired position.

The reaction typically proceeds under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours. Post-synthetic modifications, such as ester hydrolysis or decarboxylation, may be required to yield the target compound. Computational studies on similar systems suggest kinetic selectivity governs product distribution, with transition state energies differing by 5–10 kcal/mol depending on substituent orientation.

Nucleophilic Aromatic Substitution Approaches

Direct Alkylation of Pyrrolidine

A straightforward route involves the reaction of pyrrolidine with 3,4-dimethylbenzyl halides. This SN2 mechanism proceeds via:

  • Electrophile Activation : Synthesis of 3,4-dimethylbenzyl bromide through free-radical bromination of 3,4-dimethyltoluene.
  • Nucleophilic Attack : Treatment with pyrrolidine in the presence of a base (e.g., K₂CO₃) to deprotonate the amine.
  • Purification : Distillation under reduced pressure (b.p. predicted at 303.3±31.0°C).

Key challenges include:

  • Competing elimination reactions at elevated temperatures
  • Limited solubility of aromatic halides in polar solvents
  • Potential quaternary ammonium salt formation

Optimization studies on analogous systems report yields of 45–65% when using phase-transfer catalysts like tetrabutylammonium bromide.

Reductive Amination Pathways

Two-Step Synthesis via Imine Intermediate

This method leverages the reactivity of 3,4-dimethylbenzaldehyde:

  • Imine Formation : Condensation with pyrrolidine in toluene under Dean-Stark conditions.
  • Reduction : Hydrogenation using H₂/Pd-C or transfer hydrogenation with NaBH₃CN.

The reaction’s success hinges on:

  • Strict anhydrous conditions to prevent aldehyde oxidation
  • Catalyst selection (Pd/C vs. Raney Ni) influencing stereochemical outcomes
  • Solvent polarity effects on imine stability

Density functional theory (DFT) calculations for similar reductive aminations reveal activation energies of 15–20 kcal/mol for the rate-determining hydride transfer step.

Transition Metal-Catalyzed Coupling Reactions

Buchwald-Hartwig Amination

This modern approach enables direct C–N bond formation between aryl halides and amines:

  • Catalytic System : Pd₂(dba)₃/Xantphos with Cs₂CO₃ as base
  • Substrate Preparation : 1-Bromo-3,4-dimethylbenzene
  • Coupling Conditions : Toluene reflux (110°C) for 18–24 hours

Advantages include:

  • Excellent functional group tolerance
  • High atom economy
  • Scalability to multigram quantities

Reported yields for analogous arylpyrrolidines reach 70–85%, though costs associated with palladium catalysts may limit industrial application.

Comparative Analysis of Synthetic Methods

Method Yield Range Temperature (°C) Key Advantages Limitations
1,3-Dipolar Cycload. 50–65% 80–100 Stereochemical control Multi-step purification
Nucleophilic Subst. 45–65% 60–80 Simplicity Competing elimination
Reductive Amination 60–75% 25–100 Mild conditions Moisture sensitivity
Buchwald-Hartwig 70–85% 110 High efficiency Catalyst cost

Table 1: Performance metrics of major synthesis routes for 1-(3,4-dimethylphenyl)pyrrolidine.

Physicochemical Characterization

Critical properties of synthesized material should match commercial specifications:

  • Boiling Point : 303.3±31.0°C (760 Torr)
  • Density : 0.992±0.06 g/cm³
  • Refractive Index : 1.549
  • Storage : Sealed containers at 20–22°C under anhydrous conditions

Vibrational spectroscopy (IR) typically shows:

  • N–H stretch at ≈3300 cm⁻¹ (pyrrolidine ring)
  • C–H aromatic bends at 750–900 cm⁻¹
  • Ring puckering modes below 600 cm⁻¹

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(3,4-dimethylphenyl)pyrrolidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using 3,4-dimethylphenylboronic acid and a pyrrolidine precursor. Key steps include:

  • Catalyst selection : Pd(PPh₃)₄ in toluene/EtOH at 105°C ensures efficient coupling .
  • Base optimization : K₂CO₃ is preferred over weaker bases to enhance nucleophilic displacement .
  • Temperature control : Gradual heating (0°C to rt) minimizes side reactions during alkylation with NaH/MeI .
    • Validation : Monitor reaction progress via TLC or LC-MS, and purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How is the crystal structure of 1-(3,4-dimethylphenyl)pyrrolidine determined, and what structural deviations impact its activity?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For analogs like 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine:

  • Unit cell parameters : Orthorhombic space group Pbca with a = 24.295(3) Å, b = 15.086(3) Å, c = 7.552(3) Å .
  • Non-planar conformation : The pyrrolidine ring adopts a twisted chair conformation, influencing steric interactions with biological targets .
    • Application : Compare experimental data with DFT-optimized geometries to resolve discrepancies in torsional angles.

Q. What analytical techniques ensure purity and identity of 1-(3,4-dimethylphenyl)pyrrolidine in preclinical studies?

  • Methodological Answer :

  • HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to resolve impurities; retention time ~8.2 min .
  • NMR : Key signals include δ 2.8–3.1 ppm (pyrrolidine N–CH₂) and δ 6.7–7.1 ppm (aromatic protons) .
  • Mass spectrometry : ESI-MS (m/z = 216.2 [M+H]⁺) confirms molecular weight .

Advanced Research Questions

Q. How can contradictory data between structural analogs’ in vitro activity and in vivo efficacy be resolved?

  • Methodological Answer : For compounds like 1-(3,4-dimethoxyphenyl)pyrrolidine derivatives:

  • Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS in plasma (LOQ = 1 ng/mL) to identify metabolic instability .
  • Receptor binding assays : Compare affinity at NMDA or σ₁ receptors using radioligand displacement (e.g., [³H]MK-801) to clarify target engagement .
    • Case Study : Analgesic activity in cycloaliphatic amines correlates with non-planar conformations but may conflict with solubility limits; use LogP adjustments (e.g., methyl-to-methoxy substitution) .

Q. What strategies mitigate challenges in isolating stereoisomers of 1-(3,4-dimethylphenyl)pyrrolidine derivatives?

  • Methodological Answer :

  • Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) with heptane/EtOH/DEA (90:10:0.1) for baseline separation .
  • Dynamic resolution : Employ enzymes (e.g., lipases) in biphasic systems to kinetically resolve enantiomers .
    • Validation : Confirm enantiomeric excess (ee) via polarimetry or chiral HPLC; report %ee ≥98% for pharmacological studies .

Q. How do electronic effects of 3,4-dimethyl substitution influence SAR in pyrrolidine-based scaffolds?

  • Methodological Answer :

  • Computational modeling : DFT calculations (B3LYP/6-311G**) show methyl groups enhance electron density on the aryl ring, increasing π-π stacking with hydrophobic pockets .
  • Experimental validation : Synthesize analogs (e.g., 3,4-dichloro or 3,4-difluoro) and compare IC₅₀ values in receptor assays .
    • Data Interpretation : Methyl groups may reduce metabolic oxidation compared to methoxy analogs, improving half-life .

Regulatory and Safety Considerations

Q. What legal constraints apply to handling 1-(3,4-dimethylphenyl)pyrrolidine given structural similarities to controlled substances?

  • Methodological Answer :

  • Regulatory screening : Cross-reference analogs (e.g., pyrrolidine analogs of phencyclidine, PCPy) in controlled substance lists (e.g., U.S. CSA Schedule I) .
  • Documentation : Maintain detailed synthesis logs and analytical data to differentiate from regulated isomers (e.g., TCPy) .
    • Compliance : Pre-submit structural data to regulatory bodies (e.g., DEA) for pre-approval in jurisdictions with analog laws .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.